8-Methyl-2,3-diphenylquinoline-4-carboxylic acid
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Overview
Description
8-Methyl-2,3-diphenylquinoline-4-carboxylic acid is a quinoline derivative known for its diverse applications in medicinal chemistry and organic synthesis. This compound features a quinoline core substituted with methyl and phenyl groups, which contribute to its unique chemical properties and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 8-Methyl-2,3-diphenylquinoline-4-carboxylic acid typically involves the condensation of pyruvic acid, aromatic amines, and benzaldehyde. The reaction is carried out under acidic or basic conditions, often using catalysts to enhance the yield and selectivity of the desired product .
Industrial Production Methods: Industrial production methods for this compound may involve large-scale batch reactions using optimized conditions to ensure high purity and yield. Techniques such as recrystallization and chromatography are employed to purify the final product .
Chemical Reactions Analysis
Types of Reactions: 8-Methyl-2,3-diphenylquinoline-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can convert the quinoline ring to tetrahydroquinoline derivatives.
Substitution: Electrophilic substitution reactions can introduce different functional groups onto the quinoline ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under controlled conditions.
Major Products: The major products formed from these reactions include various substituted quinoline derivatives, which can exhibit different biological and chemical properties .
Scientific Research Applications
8-Methyl-2,3-diphenylquinoline-4-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Research explores its potential as an anticancer agent and its role in drug development.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of 8-Methyl-2,3-diphenylquinoline-4-carboxylic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby blocking substrate access. This inhibition can lead to various biological effects, including the modulation of cellular pathways involved in cancer and other diseases .
Comparison with Similar Compounds
- 2-Phenylquinoline-4-carboxylic acid
- 2,3-Diphenylquinoline-4-carboxylic acid
- 8-Methyl-2-phenylquinoline-4-carboxylic acid
Comparison: 8-Methyl-2,3-diphenylquinoline-4-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit enhanced biological activity or different reactivity in chemical reactions .
Properties
Molecular Formula |
C23H17NO2 |
---|---|
Molecular Weight |
339.4 g/mol |
IUPAC Name |
8-methyl-2,3-diphenylquinoline-4-carboxylic acid |
InChI |
InChI=1S/C23H17NO2/c1-15-9-8-14-18-20(23(25)26)19(16-10-4-2-5-11-16)22(24-21(15)18)17-12-6-3-7-13-17/h2-14H,1H3,(H,25,26) |
InChI Key |
CKULUZPDTKXKET-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C(=CC=C1)C(=C(C(=N2)C3=CC=CC=C3)C4=CC=CC=C4)C(=O)O |
Origin of Product |
United States |
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